(3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)-

Übersicht

Beschreibung

(3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- is a natural product found in Garcinia kola, Garcinia dulcis, and Garcinia multiflora with data available.

Biologische Aktivität

The compound (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione , also known as 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)- , is a flavonoid derivative with notable biological activities. Its molecular formula is , and it has been identified in natural sources such as Garcinia kola . This article explores its biological activity, particularly its anticancer properties and mechanisms of action.

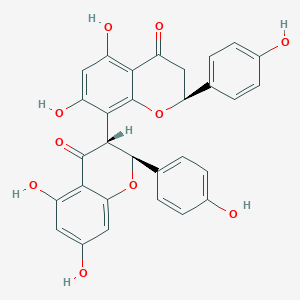

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Anticancer Activity : Significant cytotoxic effects against various cancer cell lines.

- Antioxidant Properties : Ability to scavenge free radicals and reduce oxidative stress.

- Neuroprotective Effects : Potential benefits in neurodegenerative conditions.

The anticancer effects of (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione have been attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on the growth of cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

- Cell Cycle Arrest : This compound can induce cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing further proliferation.

Case Studies

A study evaluated the cytotoxicity of this compound against esophageal cancer cell lines KYSE70 and KYSE150 . The findings are summarized in the following table:

| Compound | Cell Line | Concentration (µg/mL) | IC50 (µg/mL) | Inhibition Rate (%) |

|---|---|---|---|---|

| (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione | KYSE70 | 20 | 1.463 | >99 |

| (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione | KYSE150 | 20 | 0.655 | >99 |

These results indicate that the compound effectively inhibits cancer cell growth with IC50 values indicating high potency.

Antioxidant Properties

The antioxidant activity is significant for its potential therapeutic applications. The compound's ability to scavenge free radicals contributes to reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

Neuroprotective Effects

Recent studies have suggested that this compound may provide neuroprotective benefits by modulating pathways involved in neurodegeneration. Its ability to cross the blood-brain barrier makes it a candidate for further research in treating conditions like Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

GB-1a exhibits potent antioxidant properties due to its ability to scavenge free radicals. Research indicates that flavonoids, including this compound, can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

Studies have demonstrated that GB-1a can inhibit inflammatory pathways. Its structure allows it to modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This makes it a candidate for developing anti-inflammatory therapeutics.

Anticancer Potential

The compound has shown promise in preclinical studies for its anticancer effects. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Properties

Research suggests that GB-1a may provide neuroprotective benefits by reducing neuroinflammation and oxidative damage in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's .

Cardiovascular Health

The flavonoid's ability to improve endothelial function and reduce lipid peroxidation suggests potential applications in cardiovascular health. It may help in preventing atherosclerosis and other cardiovascular diseases by improving vascular health .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of GB-1a using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to controls, confirming its efficacy as an antioxidant agent .

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that GB-1a significantly reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory conditions .

Case Study 3: Anticancer Properties

Research involving GB-1a on human breast cancer cell lines showed a dose-dependent inhibition of cell proliferation and induction of apoptosis. Flow cytometry analysis confirmed increased sub-G1 phase population indicative of apoptosis .

Eigenschaften

IUPAC Name |

(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2/t22-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEIKUWMKSYEII-DETITRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172970 | |

| Record name | (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19360-72-6 | |

| Record name | Biflavanone GB-1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19360-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019360726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,8'-Bi-2H-1-benzopyran)-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2S,2'S,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.